molecular formula C7H7F3N2O B1409170 2-Amino-3-(trifluoromethyl)pyridine-4-methanol CAS No. 1227598-95-9

2-Amino-3-(trifluoromethyl)pyridine-4-methanol

Cat. No. B1409170
M. Wt: 192.14 g/mol
InChI Key: ZTFFUPJXFZDSBG-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)pyridine-4-methanol, commonly referred to as 2-amino-3-trifluoromethylpyridine-4-methanol or ATMP, is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. ATMP is a colorless, water-soluble compound that is used as a reagent in the synthesis of pharmaceuticals, as a ligand in organometallic complexes, and as a catalyst in organic reactions. ATMP has also been used as a stabilizer in the production of polymers and as a chelating agent in the synthesis of organometallic complexes.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Formation of Heterocyclic Compounds : Research by Sokolov and Aksinenko (2010) explored reactions of related compounds, leading to the formation of various acyclic and heterocyclic derivatives, including trifluoromethyl-containing N-substituted 2-aminopyridine derivatives. These compounds have potential applications in developing new pharmaceuticals and materials due to their unique chemical properties (Sokolov & Aksinenko, 2010).

Anticancer Agents

  • Synthesis of Biologically Active Compounds : A study by Hafez and El-Gazzar (2020) synthesized a novel series of pyridine derivatives with potential anticancer activity. The synthesis involved key intermediates that could serve as a foundation for further research in anticancer drug development (Hafez & El-Gazzar, 2020).

Coordination Chemistry

  • Development of Copper(II) Complexes : Research conducted by Bazhina et al. (2019) described the synthesis of unusual polynuclear Copper(II) complexes using Schiff-base ligands containing pyridyl and 1,2,4-triazolyl rings. These complexes have implications for understanding the magnetic and structural properties of metal-organic frameworks and could lead to applications in catalysis, magnetic materials, and sensing (Bazhina et al., 2019).

Catalysis

  • Catalytic Reduction of CO2 to Methanol : A study by Cole et al. (2015) investigated the catalytic abilities of substituted pyridiniums for the electrochemical reduction of carbon dioxide to methanol. This research is crucial for developing sustainable methods for CO2 conversion, addressing climate change and energy storage issues (Cole et al., 2015).

Material Science

  • Synthesis of Coordination Polymers : The work by Hsu et al. (2016) presented the synthesis of coordination polymers supported by dinitrogen using aminomethylpyridine. These findings contribute to the field of material science, particularly in the development of novel materials with potential applications in gas storage, separation technologies, and catalysis (Hsu et al., 2016).

properties

IUPAC Name

[2-amino-3-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-4(3-13)1-2-12-6(5)11/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFUPJXFZDSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(trifluoromethyl)pyridine-4-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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